molecular formula C10H14N2O B3058784 N-(4-(ethylamino)phenyl)acetamide CAS No. 91811-13-1

N-(4-(ethylamino)phenyl)acetamide

Cat. No.: B3058784
CAS No.: 91811-13-1
M. Wt: 178.23 g/mol
InChI Key: QYVFNLGWYAKQJD-UHFFFAOYSA-N
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Description

N-(4-(ethylamino)phenyl)acetamide is an organic compound with the chemical formula C10H14N2O. It is a derivative of acetanilide and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an ethylamino group attached to the para position of the phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(ethylamino)phenyl)acetamide can be achieved through several chemical routes One common method involves the reaction of 4-nitroacetanilide with ethylamine under reducing conditionsThe reaction typically requires a reducing agent such as iron in acidic media or hydrogenation catalysts like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include steps like solvent extraction, crystallization, and purification through column chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-(ethylamino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amino group to form different substituted derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron in acidic media, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted acetanilide derivatives, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-(ethylamino)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-(ethylamino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(methylamino)phenyl)acetamide: Similar structure but with a methylamino group instead of an ethylamino group.

    N-(4-(ethylmethylamino)phenyl)acetamide: Contains both ethyl and methyl groups attached to the amino group.

    N-(4-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: A more complex structure with additional functional groups and rings .

Uniqueness

N-(4-(ethylamino)phenyl)acetamide is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(ethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-11-9-4-6-10(7-5-9)12-8(2)13/h4-7,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVFNLGWYAKQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466463
Record name Acetamide, N-[4-(ethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91811-13-1
Record name Acetamide, N-[4-(ethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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